2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine is a compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring system. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the benzofuran ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group attached to a benzene ring.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.
Uniqueness: 2-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-7-amine is unique due to its tetrahydrobenzofuran ring system, which provides additional sites for chemical modification and enhances its potential biological activity. The presence of the trifluoromethyl group further increases its stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h4,6H,1-3,13H2 |
InChI Key |
PQIBTBHQGDTRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(O2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.